Product packaging for Aldosterone-1,2-3H(Cat. No.:CAS No. 1173-06-4)

Aldosterone-1,2-3H

Cat. No.: B1170690
CAS No.: 1173-06-4
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Description

Aldosterone-1,2-3H is a high-purity, radiolabeled tracer essential for advanced endocrine and cardiovascular research. This compound features tritium atoms at the 1 and 2 positions of the steroid structure, making it a critical tool for sensitive and quantitative assays. Aldosterone is the primary mineralocorticoid hormone produced in the zona glomerulosa of the adrenal cortex. Its main physiological function is to regulate electrolyte and fluid balance by acting on the distal tubules and collecting ducts of the kidney nephron. The hormone stimulates sodium reabsorption and potassium excretion by increasing the expression and activity of epithelial sodium channels (ENaCs) and basolateral Na+/K+ ATPase pumps in principal cells . This process is fundamental to the maintenance of blood pressure and plasma volume. The mechanism occurs through aldosterone binding to intracellular mineralocorticoid receptors (MR), which then translocate to the nucleus and influence gene transcription and protein synthesis . This tritiated form of aldosterone is indispensable for specific research applications, including: - Receptor Binding Assays: Used to study the affinity, density, and kinetics of mineralocorticoid receptors in various tissues. - Mechanism of Action Studies: Employed to investigate the detailed molecular pathways of aldosterone signaling and its regulation. - Drug Discovery and Screening: Serves as a key reagent in competitive binding assays to identify and characterize potential novel MR antagonists for treating conditions like resistant hypertension and heart failure. - In vitro Metabolic and Transport Studies: Allows for the tracing of hormone uptake, metabolism, and distribution in cell culture systems. Research has firmly established that inappropriate aldosterone production, characterized by elevated levels and suppressed renin activity, is a key driver in the pathogenesis of primary aldosteronism and resistant hypertension . Furthermore, even within the normal reference range, higher aldosterone levels are associated with an increased risk of subclinical atherosclerosis and all-cause mortality, highlighting its broad significance in cardiovascular health . This compound provides researchers with a powerful tool to further elucidate these critical pathophysiological processes.

Properties

CAS No.

1173-06-4

Molecular Formula

C10H7ClN2O2

Synonyms

Aldosterone-1,2-3H

Origin of Product

United States

Radiochemical Synthesis and Characterization of Aldosterone 1,2 3h

Methodologies for Tritium (B154650) Labeling of Aldosterone (B195564)

Tritium labeling of steroids like aldosterone is commonly achieved through catalytic exchange reactions or by synthesis using tritiated precursors. Catalytic hydrogen-tritium exchange involves replacing hydrogen atoms in the existing aldosterone molecule with tritium using a catalyst, often a metal catalyst like palladium on carbon, in the presence of tritium gas or tritiated water. arkat-usa.org Another approach is to synthesize aldosterone using a precursor molecule that already contains tritium at the desired positions (1 and 2). openmedscience.com The choice of method depends on factors such as the desired position of the tritium label, the specific activity required, and the chemical structure of aldosterone. openmedscience.com For instance, late-stage synthesis incorporating tritium can be achieved through metal-mediated hydrogen/tritium exchange reactions. nih.gov

Specific Activity Determination and Its Implications for Binding and Tracer Studies

Specific activity is a crucial parameter for radiolabeled compounds, defined as the amount of radioactivity per unit mass or mole of the compound (e.g., Ci/mmol or Bq/mmol). openmedscience.commdpi.com It indicates the concentration of the radioactive isotope within the sample. Determining specific activity is essential for quantitative studies, particularly in binding assays and tracer experiments. openmedscience.comahajournals.org

The specific activity of tritium is significantly higher than that of carbon-14, making tritium-labeled compounds particularly useful for studies requiring high sensitivity, such as receptor binding assays, autoradiography, and studies involving very low concentrations of the analyte. openmedscience.comnih.govmdpi.com High specific activity allows for the detection and quantification of minute amounts of aldosterone or its metabolites. ahajournals.org

In binding studies, high specific activity Aldosterone-1,2-3H is used as a radioligand to measure the affinity and capacity of mineralocorticoid receptors in various tissues. nih.govmdpi.com The high signal-to-noise ratio provided by high specific activity tritium enables the detection of specific binding sites even when they are present in low abundance.

In tracer studies, this compound is administered to track the absorption, distribution, metabolism, and excretion (ADME) of aldosterone in biological systems. openmedscience.comnih.gov By measuring the radioactivity in different biological samples over time, researchers can gain insights into the pharmacokinetic profile of aldosterone. The specific activity is used to calculate the mass of aldosterone being traced. ahajournals.orgcdnsciencepub.com

Specific activity is typically determined by measuring the radioactivity of a known mass of the purified labeled compound. Techniques like liquid scintillation counting are commonly used for quantifying tritium radioactivity.

Radiochemical Stability and Storage Considerations for Research Applications

Radiochemical stability refers to the ability of a radiolabeled compound to maintain its chemical integrity over time, meaning the radioactivity remains associated with the original molecule. iaea.org Tritium-labeled compounds, including this compound, can undergo self-radiolysis, a process where the emitted radiation causes decomposition of the compound itself or the surrounding matrix. iaea.org This decomposition can lead to the formation of radiochemical impurities, reducing the effective concentration of the desired tracer. iaea.org

Factors influencing radiochemical stability include the specific activity, the total radioactivity, the solvent, temperature, and the presence of stabilizers. iaea.org Higher specific activity and total activity generally lead to increased decomposition rates. iaea.org

Advanced Methodological Applications of Aldosterone 1,2 3h in Biological Systems

Quantitative Mineralocorticoid Receptor (MR) Binding Studies

Quantitative binding studies employing Aldosterone-1,2-3H are fundamental for characterizing the interaction between aldosterone (B195564) and its cognate receptor, the MR. These studies provide critical parameters such as receptor affinity and concentration, essential for understanding mineralocorticoid signaling.

Saturation binding analysis is a key technique utilizing increasing concentrations of this compound to determine the total number of binding sites (Bmax) and the receptor's affinity for the ligand (Kd) at equilibrium. This method involves incubating tissue samples or cell lysates with varying concentrations of the radioligand until binding reaches a steady state. Non-specific binding, which occurs at sites other than the MR, is typically determined by including a large excess of unlabeled aldosterone or a specific MR antagonist in parallel incubations and is subtracted from total binding to yield specific binding. The data are often analyzed using Scatchard plots or non-linear regression, providing graphical and mathematical representations of the binding parameters. umich.edu

Studies have shown that heat shock protein association is required for high-affinity ligand binding of the MR, which can be observed through saturable binding of [³H]aldosterone. nih.gov

The dissociation constant (Kd) represents the equilibrium dissociation constant and is a measure of the affinity of the receptor for its ligand; a lower Kd indicates higher affinity. This compound has been used to determine Kd values for MR in a variety of tissues, reflecting the distribution and binding characteristics of the receptor across different physiological contexts.

Studies in gastric fundic mucosa detected specific [³H]aldosterone binding with a mean Kd of 0.72 ± 0.05 nmol/L. oup.com In adrenalectomized rat kidney cytoplasm, [³H]aldosterone binding sites were characterized with a high affinity (Type I) site having a Kd of approximately 5 x 10⁻¹⁰ M. oup.com Research in dog hippocampal cytosol reported a Kd of 0.26 nM for aldosterone binding to MR. oup.com Expressed recombinant human mineralocorticoid receptors have shown Kd values for aldosterone around 0.3 nM. nih.gov

The Kd values obtained from saturation binding analyses using this compound provide crucial insights into how tightly aldosterone binds to MR in different tissues and species, contributing to our understanding of tissue-specific mineralocorticoid responses.

The maximum number of binding sites (Bmax) represents the total concentration of functional receptors in a given tissue or cell preparation. Quantification of Bmax using this compound allows researchers to assess the expression levels of MR in various physiological and pathological conditions.

In human gastric fundic mucosa, the Bmax for specific [³H]aldosterone binding was quantified as 6.0 ± 1.4 fmol per milligram of protein. oup.com Studies in dog hippocampal cytosol determined a Bmax of 72.8 fmol/mg protein for high-affinity [³H]cortisol binding to MR (in the presence of a GR antagonist), which is comparable to values obtained with [³H]aldosterone. oup.comoup.com Recombinant human MR studies have reported a Bmax of 32 pmol/mg. nih.gov

These Bmax values, determined through saturation binding analysis with this compound, are essential for understanding the receptor capacity in different tissues and how it might be altered under various experimental or physiological conditions.

Competitive binding assays utilize a fixed concentration of this compound and varying concentrations of unlabeled competitor ligands to determine the specificity and relative affinity of different compounds for the MR. By observing the extent to which a competitor displaces the binding of this compound, researchers can rank the binding affinities of various steroids and synthetic compounds.

Studies using competitive binding assays with [³H]aldosterone have revealed the binding specificity of MR for various steroids. In dog hippocampal cytosol, the rank order for displacement of [³H]aldosterone binding to MR was corticosterone (B1669441) > aldosterone = cortisol > dexamethasone (B1670325) > ZK 91587 > RU 26752 > spironolactone (B1682167) > RU 38486. oup.com In rat kidney preparations, competitive studies with 1 nM [³H]aldosterone showed a pattern of inhibition by unlabeled aldosterone, DOC, and cortisol that correlated with their sodium-retaining activities. oup.com Progesterone has also been shown to compete for MR binding, with varying affinities depending on the tissue and species. nih.gov

These assays are crucial for identifying selective MR agonists and antagonists and for understanding the molecular basis of ligand-receptor interactions. bioscientifica.comresearchgate.net

This compound has been instrumental in studying the subcellular localization and translocation of MR. In the absence of ligand, MR is typically found predominantly in the cytoplasm, often associated with heat shock proteins. uba.arbioscientifica.com Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus, where it interacts with DNA and modulates gene transcription. uba.arbioscientifica.com

Studies using [³H]aldosterone binding to renal cytoplasmic and nuclear receptors have demonstrated the ligand-induced translocation of MR. pnas.org While cytoplasmic binding is observed, the formation of specific nuclear complexes with [³H]aldosterone is a key indicator of receptor activation and nuclear translocation. pnas.org The use of techniques like fluorescence microscopy with GFP-tagged MR has further visualized the rapid nuclear accumulation and clustering of MR upon aldosterone binding in living cells. nih.gov

Receptor occupancy studies in ex vivo animal tissues involve administering unlabeled aldosterone or other ligands to animals and then measuring the extent to which these ligands occupy MR binding sites using this compound. This is typically done by incubating tissue samples from treated animals with a saturating concentration of this compound and comparing the specific binding to that in tissues from control animals. The reduction in [³H]aldosterone binding in tissues from treated animals reflects the degree of MR occupancy by the administered unlabeled ligand.

These studies provide valuable information about the in vivo binding of compounds to MR and are essential for correlating receptor occupancy with physiological effects. Studies in adrenalectomized rats injected with [³H]aldosterone have examined receptor occupancy in tissues like kidney and hippocampus. physiology.orgnih.gov Competition studies for [³H]aldosterone binding sites in these ex vivo tissues have shown differential occupancy by other steroids like corticosterone, highlighting tissue-specific factors influencing MR binding in a physiological context. physiology.orgnih.govahajournals.org

Determination of Dissociation Constants (Kd) in Diverse Tissues

Subcellular Localization of Mineralocorticoid Receptors (Cytosolic vs. Nuclear)

Elucidation of Steroidogenesis and Metabolic Pathways

Aldosterone-1,2-³H is extensively used to study the biosynthesis and metabolic breakdown of aldosterone in different tissues and organisms.

Precursor Incorporation Studies in Aldosterone Biosynthesis

Radiolabeled precursors, including tritiated compounds, are employed to trace the pathway of aldosterone synthesis. By introducing a labeled precursor into a biological system (e.g., adrenal tissue or cell cultures) and subsequently isolating and identifying the labeled products, researchers can elucidate the enzymatic steps involved in converting the precursor into aldosterone. Studies have utilized tritiated deoxycorticosterone ([1,2-³H]-deoxycorticosterone) to demonstrate the synthesis of aldosterone, corticosterone, and 18-hydroxy-deoxycorticosterone in rat brain minces, indicating the presence of the necessary enzymatic machinery for corticosteroid synthesis in this tissue oup.comuba.ar.

Identification and Characterization of Aldosterone-1,2-³H Metabolites

Following administration of Aldosterone-1,2-³H to an organism or incubation with tissues or cells, researchers can isolate and identify the resulting radioactive metabolites. Techniques such as chromatography (e.g., paper chromatography, high-pressure liquid chromatography) are used to separate the labeled compounds, and their structures can be further characterized using methods like mass spectrometry or nuclear magnetic resonance spectroscopy nih.govnih.gov.

Studies using [1,2-³H]-aldosterone in isolated perfused rat kidneys have investigated renal metabolism and handling, examining metabolite production rate and urinary excretion nih.gov. Analysis of urinary metabolites of [1,2-³H]-aldosterone in male guinea pigs identified 3β, 5α-tetrahydroaldosterone monosulphate and 21-deoxy-tetrahydroaldosterone monosulphate as major conjugated metabolites nih.gov. In A6 toad kidney cells, incubation with [³H]aldosterone led to the formation of several metabolites, with 6β-hydroxyaldosterone identified as a major polar metabolite nih.gov. The most abundant metabolite in humans is 3α,5β-tetrahydroaldosterone, often excreted as a glucuronide conjugate thieme-connect.comthieme-connect.com. Aldosterone-18-oxo-glucuronide is another significant metabolite, particularly in the kidney thieme-connect.comthieme-connect.com.

Enzymatic Activity Assays of Steroid-Converting Enzymes

Aldosterone-1,2-³H and other tritiated steroids are used as substrates to measure the activity of enzymes involved in steroidogenesis and metabolism. By incubating the radiolabeled substrate with enzyme preparations (e.g., tissue homogenates, microsomes, or purified enzymes) and quantifying the formation of labeled products, researchers can determine enzyme kinetics and assess the effects of inhibitors or activators bioscientifica.com. For example, studies investigating the effects of transforming growth factor β1 on human adrenocortical cells have used tritiated precursors like [³H]17-hydroxyprogesterone and [³H]deoxycortisol to measure 21-hydroxylase and 11β-hydroxylase activities, respectively bioscientifica.com. The conversion of [1,2-³H]-deoxycorticosterone to aldosterone, corticosterone, and 18-hydroxy-deoxycorticosterone in rat brain minces also serves as an assay for the enzymes involved in these conversions oup.comuba.ar.

Tissue and Subcellular Compartmentalization of Aldosterone Metabolism

Radiolabeled aldosterone helps in understanding where aldosterone is metabolized within different tissues and within cells. By administering Aldosterone-1,2-³H and analyzing the distribution of radioactivity in various organs, tissues, and subcellular fractions (e.g., mitochondria, microsomes, cytosol), researchers can pinpoint the sites of metabolic activity nih.govnih.govjci.org. Studies on the metabolic clearance rate of [³H]-aldosterone have shown that the liver is the primary site of clearance, with smaller contributions from the kidney and other tissues thieme-connect.com. Within cells, enzymes involved in aldosterone synthesis and metabolism are located in specific compartments, such as the mitochondria and endoplasmic reticulum nih.govbioscientifica.comoup.com. Research using [³H]aldosterone in A6 kidney cells has demonstrated the formation of metabolites within these cells, highlighting intracellular metabolism nih.gov. Stop-flow studies using infusions of aldosterone-³H in rhesus monkeys have provided insights into the renal tubular handling and metabolism of aldosterone and its conjugates jci.org.

Investigations into Transmembrane Transport and Cellular Uptake Mechanisms

Aldosterone-1,2-³H is a valuable tool for studying how aldosterone enters and leaves cells and how it is transported across biological barriers.

Kinetics of Cellular Uptake and Efflux

The uptake and efflux of aldosterone by cells can be measured by incubating cells with Aldosterone-1,2-³H and monitoring the accumulation or disappearance of radioactivity over time. This allows for the determination of transport rates, saturation kinetics, and the identification of potential transport proteins or mechanisms involved ahajournals.org. Studies using 22Na+ uptake, which is influenced by aldosterone's action on sodium transport, have provided insights into the rapid, non-genomic effects of aldosterone on vascular smooth muscle cells, suggesting stimulation of the Na+-H+ exchanger ahajournals.org. While these studies don't directly measure aldosterone transport with Aldosterone-1,2-³H, they investigate the downstream effects of aldosterone binding, which is a prerequisite for its action and involves cellular interaction.

Analysis of Membrane Permeability and Associated Processes

The lipophilic nature of aldosterone facilitates its passage across biological membranes, a fundamental step in its interaction with intracellular mineralocorticoid receptors (MR). Studies employing this compound have been instrumental in quantifying the rate and extent of this membrane permeability in various cell types and tissues. The movement of tritiated aldosterone across cell membranes can be assessed by measuring the accumulation of radioactivity within cells or its disappearance from the extracellular medium over time.

Research has shown that aldosterone can rapidly stimulate sodium transport in vascular smooth muscle cells, an effect incompatible with the classic genomic pathway, suggesting rapid, non-genomic effects involving membrane-associated processes. ahajournals.org Aldosterone has also been shown to increase the permeability of vascular endothelium to macromolecules, an effect that appears to be dependent on the duration of exposure. mdpi.com

Role of Specific Transporters in Aldosterone Flux Across Biological Membranes

While passive diffusion accounts for a significant portion of aldosterone's membrane permeability, the involvement of specific transporters in modulating its flux across biological membranes has also been investigated using labeled aldosterone. These transporters can influence both the uptake and efflux of aldosterone in target and non-target tissues, thereby affecting its local concentration and biological activity.

Tissue Distribution and Autoradiographic Localization in Pre-clinical Models

The use of this compound in pre-clinical animal models has been crucial for understanding the distribution and localization of aldosterone in various tissues, providing insights into its target organs and potential extra-renal sites of action. Autoradiographic techniques, in particular, offer high spatial resolution, allowing for the visualization of radioactive aldosterone within specific cells and tissue structures.

Quantitative Biodistribution Analysis in Animal Models

Quantitative biodistribution studies using this compound involve administering the labeled compound to animals and measuring the radioactivity levels in different organs and tissues at various time points. This provides quantitative data on the uptake, distribution, and clearance of aldosterone.

Studies in rats using labeled aldosterone have demonstrated its distribution in various tissues, including the kidney, liver, and brain. nih.govahajournals.org The metabolic clearance rate of aldosterone, measured after continuous infusion of [3H]-aldosterone, has shown that the liver is the primary site of clearance, with a smaller portion cleared by the kidney and other tissues. thieme-connect.com

While not using this compound specifically, studies with other labeled aldosterone analogs, such as [18F]AldoView, in mice have provided insights into biodistribution patterns, showing high initial uptake in the liver and kidneys, followed by clearance. acs.org

Micro-Autoradiographic Mapping of this compound in Specific Tissues

Micro-autoradiography enables the visualization of the precise cellular and subcellular localization of this compound within tissue sections. This technique has been particularly valuable in identifying aldosterone target cells based on the presence of specific binding sites, primarily the mineralocorticoid receptor.

Studies using micro-autoradiography with [3H]aldosterone have identified specific nuclear labeling in various tissues, most notably in the kidney, particularly in the cortical collecting tubule (CCT) and distal tubule (DCT), consistent with the known sites of mineralocorticoid action. nih.govnih.govnih.gov The technique has revealed that specific nuclear binding predominates in the CCT, with aldosterone showing better displacement of the label compared to dexamethasone, indicating a higher specificity for mineralocorticoid receptors in this segment. nih.gov In the DCT, while labeling is also observed, dexamethasone can compete more effectively, suggesting binding to both mineralocorticoid and glucocorticoid sites. nih.govnih.gov Micro-autoradiography has also been used to study aldosterone binding in the nephron of spontaneously hypertensive rats. nih.gov

Beyond the kidney, micro-autoradiography has been applied to map aldosterone binding sites in the brain, identifying specific binding in areas such as the anterior hypothalamus, hippocampus, and pituitary. ahajournals.orgscielo.br Electron microscope autoradiography with [3H]aldosterone has further localized radioactivity within renal tubular cells, showing binding mainly to mitochondria and plasma membranes. bioscientifica.combioscientifica.com

Whole-Body Autoradiography Applications in Animal Models

Studies utilizing whole-body autoradiography with labeled aldosterone in mice have shown its distribution in various organs, including the adrenal glands, kidney, and intestinal mucosa. nih.gov Whole-body autoradiography offers a convenient method for obtaining dose- and time-related overviews of tissue distribution, complementing the higher resolution information obtained from micro-autoradiography. researchgate.net

While whole-body autoradiography provides valuable macro-level distribution data, it may have limitations in detecting high-specificity, low-capacity binding sites that are better resolved by micro-autoradiography. researchgate.net

Molecular and Cellular Insights Gained from Aldosterone 1,2 3h Tracing

Ligand-Induced Mineralocorticoid Receptor Conformational Dynamics

Aldosterone (B195564) binding to the mineralocorticoid receptor induces conformational changes in the receptor protein. mdpi.comfrontiersin.org These changes are critical for receptor activation, subsequent translocation to the nucleus, and interaction with transcriptional machinery. Studies, potentially utilizing radioligand binding assays with Aldosterone-1,2-3H, can provide data on the affinity and specificity of aldosterone binding to the MR, indirectly reflecting the conformational state of the receptor. The ligand-binding domain (LBD) of the MR undergoes conformational changes upon binding of aldosterone, which leads to the activation of the transcriptional activation functional domain 2 (AF-2) and the release of suppression of the AF-1 function in the N-terminal domain. frontiersin.org Specific amino acids in the human MR LBD, particularly within residues 820–844, are crucial for the binding specificity of aldosterone and contribute to subtle conformational differences compared to cortisol-bound MR. bioscientifica.com

Receptor Translocation and Interaction with Nuclear Components (e.g., Chromatin)

Upon binding to aldosterone, the mineralocorticoid receptor translocates from the cytoplasm to the nucleus. nih.govconicet.gov.arconicet.gov.ar this compound tracing allows for the monitoring of this translocation process, providing quantitative data on the rate and extent of nuclear entry. In the nucleus, the activated MR interacts with hormone response elements (HREs) on chromatin, modulating gene transcription. nih.govahajournals.org Studies have shown that aldosterone binding to the MR leads to dose-dependent nuclear translocation and binding of both MR and glucocorticoid receptor (GR) to the edn1 gene hormone response elements. nih.gov This interaction facilitates the association of chromatin remodeling complexes, histone modification, and RNA polymerase II at the promoter region of target genes. nih.gov While aldosterone-bound MR binds to HREs, its ability to efficiently elicit a transcriptional response can be enhanced by the coexpression of GR, which appears to stabilize productive MR binding to chromatin. pnas.org

Data on Aldosterone-Induced MR and GR Nuclear Translocation:

Aldosterone Concentration (µM)Fold Increase in Nuclear MR Abundance (vs Vehicle)Fold Increase in Nuclear GR Abundance (vs Vehicle)
0.01Not detectable increase in mRNANot detectable increase in mRNA
0.1Not specified, but leads to translocationNot specified, but leads to translocation
110.9 ± 0.211.9 ± 0.8

Table based on data from reference nih.gov. Note that while translocation occurred at 0.1 µM, the fold increase was explicitly quantified at 1 µM.

Elucidation of Rapid, Non-Genomic Signaling Cascades

Beyond the classical genomic pathway, aldosterone also elicits rapid, non-genomic effects that occur within minutes to seconds and are not dependent on gene transcription. researchgate.netingentaconnect.comannualreviews.org this compound has been used in studies investigating these rapid signaling events, although the direct involvement of the radiolabel in tracing these specific cascades is less documented compared to receptor binding and translocation. These non-genomic actions can involve the activation of various protein kinase signaling pathways, such as MAPK and protein kinase D (PKD). researchgate.net Aldosterone can also influence intracellular calcium levels and pH through non-genomic mechanisms. ingentaconnect.comannualreviews.orgnih.gov Some of these rapid effects may be mediated by the classical MR located at the plasma membrane or by other, as yet unknown, receptors. juniperpublishers.comahajournals.org

Characterization of Receptor-Interacting Proteins and Co-regulators (e.g., Striatin, Caveolin-1)

Aldosterone's effects are modulated by interactions between the mineralocorticoid receptor and various co-regulators and scaffolding proteins. This compound can be used in pull-down assays or co-immunoprecipitation studies to identify proteins that interact with the ligand-bound MR. Striatin and Caveolin-1 (Cav-1) have been identified as important interacting proteins. ahajournals.orgbioscientifica.comnih.gov Studies have shown that MR and striatin interact via Caveolin-1, and this complex is associated with aldosterone/MR outcomes. bioscientifica.comoup.com Striatin is considered a critical mediator of the rapid, non-genomic actions of aldosterone, and its levels can be increased by aldosterone. bioscientifica.comresearchgate.net Caveolin-1 is a major component of caveolae, which are involved in rapid steroid signaling and can contain a signaling complex including MR, striatin, and other molecules like Src and the epidermal growth factor receptor (EGF-R). ahajournals.org The interaction between MR and striatin appears to be dependent on the presence of Caveolin-1. oup.com

Application of Aldosterone 1,2 3h in Specific Biological and Pre Clinical Model Systems

In Vitro Cellular and Tissue Systems

In vitro models, including isolated cell lines, primary cell cultures, organotypic slices, and perfused organs, provide controlled environments to study the direct effects of aldosterone-1,2-3H at the cellular and tissue levels.

Isolated Cell Lines and Primary Cell Cultures

Isolated cell lines and primary cell cultures are extensively used to study aldosterone (B195564) binding to mineralocorticoid receptors (MR) and the subsequent cellular responses. Studies using primary monolayer cultures of kidney cortical collecting tubule (CCT) cells have measured the specific binding of corticosteroids, including [3H]aldosterone. Scatchard analysis of these studies revealed the existence of two species of binding sites for [3H]aldosterone, with different dissociation constants (Kd) and binding capacities (N). For type I A sites, the Kd was approximately 2.3 x 10⁻⁹ M and N was 33 x 10⁻¹⁷ mol/10⁴ cells. For type I B sites, the Kd was approximately 51 x 10⁻⁹ M and N was 55 x 10⁻⁷ mol/10⁴ cells nih.gov. These findings indicate that CCT cells in primary culture express corticosteroid binding sites similar to those found in CCT cells in vivo nih.gov.

In rat renal fibroblasts, [3H]-proline incorporation studies demonstrated that aldosterone treatment significantly increased collagen synthesis. Treatment with 10 nmol/L aldosterone for 48 hours increased [3H]-proline incorporation in the conditioned medium and cell layer to 135% ± 11% and 135% ± 14% of control, respectively ahajournals.org. This aldosterone-induced increase was inhibited by pre-incubation with eplerenone (B1671536), a selective MR antagonist, or PD98059, an inhibitor of ERK1/2 ahajournals.org. These results suggest that aldosterone stimulates collagen synthesis in renal fibroblasts via MR-mediated ERK1/2 activation ahajournals.org.

Studies in rat cardiac fibroblast cultures using [3H]proline incorporation have investigated the effects of aldosterone on collagen production. These studies found that aldosterone did not directly affect collagen production in cultured cardiac fibroblasts, while angiotensin II increased it and the glucocorticoid agonist RU28362 suppressed it nih.gov. This suggests that the increased cardiac collagen observed in vivo with aldosterone treatment might be due to secondary effects rather than a direct effect on fibroblasts nih.gov.

In an embryonic mouse hippocampal cell line (mHipp), [3H]aldosterone has been used in ligand binding assays to characterize MR binding. These studies reported an estimated Bmax of 2159 ± 229.2 cpm/1 × 10⁵ cells and an estimated Kd of 0.42 ± 0.08 nM for [3H]aldosterone binding oncotarget.com.

Data from In Vitro Cell Studies:

Cell TypeRadiotracerAssay TypeKey FindingCitation
Kidney Cortical Collecting Tubule (CCT)[3H]aldosteroneSpecific BindingTwo binding sites identified (Type I A: Kd ~2.3 nM; Type I B: Kd ~51 nM) nih.gov
Rat Renal Fibroblasts[3H]prolineCollagen SynthesisAldosterone (10 nM) increased collagen synthesis (135% of control) ahajournals.org
Rat Cardiac Fibroblasts[3H]prolineCollagen ProductionAldosterone did not directly affect collagen production nih.gov
Embryonic Mouse Hippocampal Cell Line[3H]aldosteroneLigand BindingMR binding characterized (Bmax ~2159 cpm/10⁵ cells; Kd ~0.42 nM) oncotarget.com
Rat Mesangial Cells (RMCs)[3H]-thymidineCell ProliferationAldosterone (100 nM) increased [3H]-thymidine incorporation (133% of control) ahajournals.org

In rat mesangial cells (RMCs), [3H]-thymidine incorporation was used to assess cell proliferation. Treatment with 100 nmol/L aldosterone for 30 hours significantly increased [3H]-thymidine incorporation to 133% ± 8% of controls ahajournals.org. This proliferative effect was inhibited by pre-incubation with eplerenone or PD98059, indicating involvement of MR and ERK1/2 signaling ahajournals.org.

Organotypic Slices and Perfused Organ Models (e.g., Kidney, Adrenal Gland)

Organotypic slices and perfused organ models allow for the study of aldosterone metabolism, transport, and effects in a more complex tissue environment than isolated cells. The renal metabolism and handling of [1,2-3H]aldosterone ([3H]A) have been studied using isolated perfused rat kidney. These studies investigated the metabolite production rate (MPR) and the urinary excretion of [3H]A and its radiometabolites nih.gov. No acid-labile conjugate of aldosterone was detected among the formed metabolites nih.gov. The MPR was not altered in studies using nonfiltering kidney, suggesting that most metabolites were formed without requiring glomerular filtration and tubular uptake nih.gov. High perfusion pressure increased the metabolic clearance rate of aldosterone, primarily due to enhanced urinary excretion of intact aldosterone and, to a lesser extent, increased MPR nih.gov.

The isolated perfused adrenal gland is a model used to study aldosterone secretion. While studies using [3H]aldosterone in this specific context were not prominently found in the search results, the model itself is valuable for understanding the factors regulating aldosterone production nih.govd-nb.infobioscientifica.com. For example, studies using isolated perfused rat adrenal preparations have investigated the effects of perfusate flow rate and vasoactive agents on steroid secretion bioscientifica.com.

Organotypic slice cultures of rat brain stem have been used to study neurophysiological properties of catecholamine release ahajournals.org. While this study did not directly use [3H]aldosterone, it highlights the application of organotypic slices in neuroendocrine research, a field where aldosterone has known effects.

Data from Perfused Organ Studies:

Model SystemRadiotracerParameter MeasuredKey FindingCitation
Isolated Perfused Rat Kidney[1,2-3H]aldosteroneMetabolism, Urinary Excretion, Metabolic ClearanceMetabolites formed without filtration; High perfusion pressure increased clearance and urinary excretion. nih.gov

Animal Models of Physiological and Pathophysiological States (Strictly Pre-clinical)

Pre-clinical animal models are crucial for understanding the systemic effects of aldosterone and the role of this compound in tracing its distribution and action in vivo.

Renal Epithelial Cell Physiology and Electrolyte Homeostasis

Aldosterone is a key regulator of renal epithelial cell physiology and electrolyte homeostasis, primarily by acting on mineralocorticoid receptors in the distal tubules and collecting ducts nih.govwikipedia.org. [3H]aldosterone has been used in animal studies to examine its binding to mineralocorticoid receptors in rabbit tubules, helping to localize receptor distribution along the nephron nih.gov.

Studies in aldosterone synthase knockout mice (AS-/-) have demonstrated the critical role of endogenous aldosterone in maintaining electrolyte homeostasis. These mice exhibit abnormal electrolyte levels, including increased plasma K+, Ca2+, and Mg2+, and decreased Cl- and HCO3-, along with disturbances in water metabolism physiology.org. While [3H]aldosterone was not explicitly mentioned as being used in these specific knockout studies in the provided results, radiolabeled aldosterone is a standard tool for assessing MR occupancy and aldosterone distribution in animal models related to renal physiology and electrolyte balance. The observed electrolyte imbalances in AS-/- mice are consistent with impaired Na+ reabsorption and decreased K+ and H+ secretion in the aldosterone-sensitive distal nephron physiology.org.

Cardiovascular Myocyte and Fibroblast Biology

Studies in isolated adult mouse cardiomyocytes have shown that aldosterone induces oxidative stress and upregulates TRAF3IP2 expression, which is involved in cardiomyocyte hypertrophy nih.gov. In isolated adult mouse cardiac fibroblasts, aldosterone stimulated TRAF3IP2-dependent production of inflammatory mediators and extracellular matrix proteins, as well as proliferation and migration nih.gov. These in vitro findings, often complemented by in vivo animal studies using other techniques, highlight the relevance of studying aldosterone's effects on these cell types in the context of cardiac remodeling nih.gov.

Neuroendocrine Regulation in the Central Nervous System

Aldosterone influences neuroendocrine regulation, impacting processes like blood pressure control and sympathetic outflow physiology.org. [3H]aldosterone has been used in studies to examine its uptake and binding in various brain regions and the anterior pituitary in adrenalectomized rats nih.gov. These studies have helped to localize aldosterone binding sites within the central nervous system nih.govoup.com.

Research in rats with heart failure has explored the relationship between plasma and hypothalamic aldosterone levels, finding a close correlation nih.gov. Aldosterone levels were increased in the hypothalamus of rats with ischemia-induced heart failure nih.gov. Inhibition of brain MR in these animals reduced the expression of key components of the brain renin-angiotensin system and decreased the generation of reactive oxygen species in the paraventricular nucleus, a hypothalamic area regulating sympathetic drive nih.gov. These findings suggest a role for aldosterone acting within the central nervous system in the context of heart failure nih.gov. While these studies demonstrate the importance of aldosterone in the brain, the specific application details of [3H]aldosterone in these particular heart failure models were not fully elaborated in the provided snippets.

Data from Pre-clinical Animal Studies:

Model SystemRadiotracer Used (Indirectly Implied or for Related Studies)Biological System StudiedKey FindingCitation
Rabbit Tubules[3H]aldosteroneRenal Epithelial Cell PhysiologyUsed to localize mineralocorticoid receptors along the nephron. nih.gov
Aldosterone Synthase Knockout Mice (AS-/-)Not explicitly [3H]aldosterone in provided snippetsElectrolyte HomeostasisAbsence of aldosterone leads to abnormal electrolyte levels and water metabolism disturbances. physiology.org
Rat Models of Cardiac Remodeling[3H]proline (in related in vitro studies)Cardiovascular Myocyte and Fibroblast BiologyAldosterone promotes cardiac hypertrophy and fibrosis in vivo; MR present in cardiac cells. physiology.orgeur.nl
Adrenalectomized Rats[3H]aldosteroneNeuroendocrine Regulation (CNS)Used to study uptake and binding in brain regions and anterior pituitary. nih.govoup.com
Rats with Ischemia-Induced Heart FailureAldosterone levels measured (method not specified as [3H])Neuroendocrine Regulation (Hypothalamus)Hypothalamic aldosterone correlates with plasma levels and is increased in heart failure. nih.gov

Adipose Tissue and Metabolic Regulation

Research indicates a significant role for aldosterone in adipose tissue function and metabolic regulation, suggesting potential applications for Aldosterone-1,2-³H in studying these interactions. Studies have shown that aldosterone can stimulate the differentiation of mouse 3T3-L1 cells into adipocytes. oup.com This process involves increased triglyceride accumulation and elevated glycerol-3-phosphate dehydrogenase (GPDH) activity, similar to the effects observed with glucocorticoids. oup.com Quantitative measurements have demonstrated that aldosterone at concentrations as low as 10⁻¹⁰ M can increase triglyceride accumulation twofold, with a maximal effect at 10⁻⁸ M in 3T3-L1 cells. oup.com

Adipose tissue itself is recognized as a metabolically active endocrine organ that can synthesize and secrete hormones, including aldosterone. bioscientifica.comahajournals.orgahajournals.org Aldosterone synthase (CYP11B2), the enzyme necessary for aldosterone production, has been detected in 3T3-L1 cells and mature adipocytes isolated from both human and mouse adipose tissue. ahajournals.orgahajournals.org Angiotensin II (Ang II) can stimulate aldosterone secretion and CYP11B2 expression in 3T3-L1 adipocytes through an Ang II type 1 receptor (AT1R)/calcineurin/NFAT-dependent pathway. bioscientifica.comahajournals.orgahajournals.org This local production of aldosterone by adipocytes may exert autocrine and paracrine effects, influencing adipocyte differentiation and vascular function. bioscientifica.comahajournals.orgahajournals.org

Elevated plasma aldosterone levels have been associated with metabolic syndrome and its components, including central obesity and fasting plasma glucose. windows.netahajournals.orgiomcworld.comahajournals.orgnih.gov While some studies suggest a direct correlation between aldosterone and aspects of lipid metabolism, the precise causal relationship requires further investigation. ahajournals.org The interaction between adipose tissue, aldosterone, and glucocorticoids is suggested to be a positive feedback loop where fat increases the production of these hormones, which in turn promote further adipogenesis and inflammation in adipose tissue. nih.gov MR blockade has been shown to reverse obesity-related increases in pro-inflammatory adipokines and improve adiponectin expression. nih.gov

These findings highlight the complex interplay between aldosterone and adipose tissue, suggesting that Aldosterone-1,2-³H could be a valuable tool for:

Quantifying aldosterone binding to MR and GR in adipocytes.

Tracing the uptake and metabolism of aldosterone in adipose tissue.

Investigating the intracellular signaling pathways activated by aldosterone in adipocytes.

Below is a table summarizing some research findings related to aldosterone's effects on adipocytes:

Effect on AdipocytesModel SystemKey FindingsReceptor Mediated (if specified)Source
Stimulation of differentiationMouse 3T3-L1 cellsIncreased triglyceride accumulation, increased GPDH activity.Type I receptor suggested oup.com
Decreased Adiponectin secretionDifferentiated 3T3-L1Time- and dose-dependent decrease.GR thieme-connect.com
Increased PAI-1 secretionDifferentiated 3T3-L1Time- and dose-dependent increase.GR thieme-connect.com
Inhibition of insulin-induced glucose uptake3T3-L1 adipocytesDegradation of IRS proteins.GR thieme-connect.combioscientifica.com
Aldosterone synthesis and secretion3T3-L1, human/mouse adipocytesExpression of CYP11B2; secretion stimulated by Ang II.AT1R/calcineurin/NFAT bioscientifica.comahajournals.orgahajournals.org

Endocrine Glandular Function (e.g., Adrenal Cortex)

Aldosterone is primarily synthesized in the zona glomerulosa (ZG) of the adrenal cortex. wikipedia.orgendocrine.orgnih.govbioscientifica.comfrontiersin.orgnih.gov The biosynthesis of aldosterone involves a series of enzymatic steps, with aldosterone synthase (CYP11B2) catalyzing the final reactions. wikipedia.orgnih.govbioscientifica.comnih.govjst.go.jp CYP11B2 is selectively expressed in the ZG. bioscientifica.comnih.gov Aldosterone secretion from the adrenal cortex is primarily regulated by the renin-angiotensin system (RAS), particularly Ang II, and by extracellular potassium concentration. wikipedia.orgendocrine.orgnih.govbioscientifica.comjst.go.jp Adrenocorticotropic hormone (ACTH) also has an acute, albeit minor, role in stimulating aldosterone production. wikipedia.orgbioscientifica.comthieme-connect.com

Aldosterone-1,2-³H has historically been used in studies to measure aldosterone secretion rates in humans via the isotope dilution method. thieme-connect.com This involved administering a known amount and specific activity of ³H-aldosterone and then measuring the specific activity of an isolated urinary aldosterone metabolite. thieme-connect.com Studies using continuous infusion of ³H-aldosterone have shown that most aldosterone is cleared by the liver, with a smaller portion cleared by the kidney and other tissues. thieme-connect.com

Research on the adrenal gland itself indicates that aldosterone can influence the expression of Ang II receptor subtypes (AT1 and AT2) within the gland. Studies in rats have shown that aldosterone infusion can decrease adrenal AT2 receptor mRNA levels and receptor density, while not altering AT1 receptor density at a specific dose. ahajournals.org This modulation of Ang II receptor expression by aldosterone in the adrenal gland may play a role in adaptation to conditions like low salt diets. ahajournals.org

The adrenal cortex exhibits plasticity in response to stimuli regulating steroid biosynthesis. frontiersin.orgnih.gov Disruptions in aldosterone synthesis, such as in aldosterone synthase-deficient mice, lead to significant alterations in adrenal function and morphology, including ZG widening and increased corticosterone (B1669441) production. oup.com

Aldosterone-1,2-³H can be applied in studies investigating adrenal glandular function to:

Quantify aldosterone synthesis and secretion rates under various physiological and pathological conditions.

Trace the metabolic fate of aldosterone produced by the adrenal cortex.

Study the regulation of enzymes involved in aldosterone biosynthesis within the ZG.

Investigate the binding and effects of aldosterone on adrenal cells, potentially including the modulation of Ang II receptors or other signaling pathways.

The table below summarizes key aspects of aldosterone synthesis and regulation in the adrenal cortex:

Aspect of Adrenal FunctionLocation in Adrenal CortexKey Regulatory FactorsEnzyme Involved (Synthesis)Source
Aldosterone SynthesisZona Glomerulosa (ZG)Angiotensin II, Extracellular K⁺, ACTH (acute)Aldosterone Synthase (CYP11B2) wikipedia.orgendocrine.orgnih.govbioscientifica.comfrontiersin.orgnih.govjst.go.jp
Aldosterone SecretionZona Glomerulosa (ZG)Angiotensin II, Extracellular K⁺, ACTH (acute)N/A wikipedia.orgendocrine.orgnih.govbioscientifica.comjst.go.jp
Modulation of Ang II ReceptorsAdrenal GlandAldosteroneN/A ahajournals.org
Aldosterone Metabolism/ClearanceLiver (primarily), KidneyN/AN/A thieme-connect.com

Analytical Techniques for Detection and Quantification of Aldosterone 1,2 3h

Liquid Scintillation Spectrometry for Radioactivity Quantification

Liquid Scintillation Spectrometry (LSS) is a widely used technique for quantifying the radioactivity of beta-emitting isotopes like tritium (B154650) (³H) incorporated into Aldosterone-1,2-3H. In LSS, the sample containing the radiolabeled compound is mixed with a liquid scintillation cocktail. The beta particles emitted by the tritium atoms interact with the solvent in the cocktail, transferring energy that is then absorbed by fluorescent molecules (fluorophores) within the cocktail. These fluorophores re-emit the energy as photons of light, which are detected by photomultiplier tubes in the liquid scintillation counter. The number of detected light pulses is proportional to the amount of radioactivity in the sample, allowing for quantitative determination of this compound or its radioactive metabolites. LSS has been used to count radioactivity in various samples, including those from brain tissue and plasma. umaryland.edubioscientifica.com Radioactivity has also been measured on filters after incubation experiments with [1,2-³H] aldosterone (B195564). ahajournals.org

Chromatographic Separation Methods with Radiodetection

Chromatographic techniques are essential for separating this compound from other compounds in a sample, including its unlabeled endogenous form and its various metabolites. Coupling chromatography with a radioactivity detector allows for the specific detection and quantification of the radiolabeled species after separation.

High-Performance Liquid Chromatography (HPLC) Coupled with Radioactivity Detection

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can resolve complex mixtures of steroids, including aldosterone and its metabolites. When used with this compound, the HPLC system is coupled to a radioactivity detector, often a flow-through scintillation detector. The eluent from the HPLC column is mixed with a liquid scintillation cocktail before entering the detector, enabling continuous measurement of the radioactivity eluting from the column. This allows for the separation and quantification of this compound and its radiolabeled metabolites based on their chromatographic retention times.

HPLC systems with on-line beta-radioactivity detectors have been shown to enhance the sensitivity of detection and improve the resolution of aldosterone metabolites compared to off-line scintillation counting. nih.gov Heated jacketed columns and specific solvent systems (e.g., isocratic aqueous methanol (B129727) or acetonitrile) have been developed to resolve various ³H-labeled ring-A reduced metabolites of aldosterone. nih.gov The use of increased temperature with these solvent systems and an on-line radioactivity detector provides an efficient analytical tool for the separation and identification of each reduced metabolite of aldosterone. nih.gov An on-line beta-detection system has been used with HPLC where the eluate was mixed with scintillation fluid. ahajournals.org This setup allowed for the determination of the percentage distribution of radioactivity among HPLC peaks. ahajournals.org HPLC systems have also been used with linear gradients of aqueous methanol to separate radioactive metabolites, detected by an on-line beta-detection system. oup.com

Thin-Layer Chromatography (TLC) and Radio-Imaging

Thin-Layer Chromatography (TLC) is another chromatographic technique used for the separation of steroids, including aldosterone. In the context of this compound, TLC can be used to separate the radiolabeled compound from impurities or metabolites. After chromatographic separation on a TLC plate, the distribution of radioactivity on the plate can be visualized and quantified using radio-imaging techniques, such as phosphor imaging or autoradiography. This allows for the identification and relative quantification of different radioactive species based on their retention factors (Rf values).

TLC has been used for the purification of extracts containing [1,2-³H]aldosterone. nih.gov In one method, purification was achieved by thin-layer chromatography using a benzene-acetone solvent system. nih.gov Radio-TLC has also been used to confirm the radiochemical purity of labeled compounds. frontiersin.orgdiva-portal.org For radio-TLC, a co-spot of the unlabeled compound can be run with the radioactive mixture, and its retention visualized by fluorescence quenching under UV light, which should match the retention of the labeled compound detected by radioactivity. diva-portal.org

Complementary Techniques for Radiolabeled Metabolite Identification (e.g., Co-elution with Standards, Mass Spectrometry on Collected Fractions)

Identifying the chemical structure of radiolabeled metabolites separated by chromatography is a critical step in understanding aldosterone metabolism. Complementary techniques are used to provide structural information or confirm the identity of separated radioactive peaks.

Co-elution with authentic, unlabeled standards is a common method for metabolite identification. By running a known standard of a suspected metabolite on the same chromatographic system and under identical conditions as the radiolabeled sample, the retention time of the radioactive peak can be compared to that of the standard. If the radioactive peak co-elutes with the standard, it provides strong evidence for the identity of the metabolite. This approach has been used to confirm the identities of ring-A reduced metabolites of aldosterone by comparing their relative retention times and elution order with different solvent systems. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique that can provide detailed structural information about eluting compounds. While directly coupling traditional MS to radioactivity detection can be challenging, fractions corresponding to radioactive peaks can be collected after chromatographic separation. These collected fractions can then be analyzed by MS to determine the mass-to-charge ratio and fragmentation pattern of the radiolabeled compound or metabolite, aiding in its identification. LC-MS/MS is a widely utilized technique in metabolomics for identifying unknowns and can provide accurate mass for identification. murdoch.edu.au It offers high resolution and can resolve co-eluting species. murdoch.edu.au Mass spectrometry-based measurements have been used for aldosterone quantification, providing lower values compared to immunoassays. researchgate.netnih.gov LC-MS/MS methods for aldosterone quantification often involve specific multiple reaction monitoring (MRM) transitions for the parent ion and characteristic fragments. researchgate.netmdpi.com For instance, the MRM transition m/z 361.2→315.2 has been used as a quantifier ion for aldosterone. mdpi.com The use of internal standards, such as deuterium-labeled aldosterone, is common in LC-MS/MS methods to improve accuracy and precision. researchgate.netnih.gov While primarily used for unlabeled aldosterone quantification, the principles of LC-MS/MS on collected fractions are applicable for structural elucidation of radiolabeled metabolites. The absence of interfering peaks at the retention times of interest in blank samples is used to demonstrate method specificity. mdpi.com

TechniqueApplication for this compoundDetection MethodKey Findings/Notes
Liquid Scintillation Spectrometry (LSS)Quantification of total radioactivity in samples containing this compound and its metabolites.Measurement of light pulses from scintillation cocktail.Used for counting radioactivity in various biological samples; proportional to the amount of radiolabel. umaryland.edubioscientifica.comahajournals.org
HPLC with RadiodetectionSeparation and quantification of this compound and its radiolabeled metabolites.Flow-through radioactivity detector (scintillation counter).Enhances sensitivity and resolution of metabolites; specific solvent systems and temperatures can improve separation. nih.govahajournals.orgoup.com
TLC with Radio-ImagingSeparation and visualization of this compound and its radiolabeled metabolites.Phosphor imaging or autoradiography.Used for purification and confirmation of radiochemical purity; visualization of radioactive spots on a plate. nih.govfrontiersin.orgdiva-portal.org
Co-elution with StandardsIdentification of radiolabeled metabolites by matching retention times with authentic standards.Comparison of chromatographic profiles.Provides evidence for metabolite identity based on chromatographic behavior. nih.gov
Mass Spectrometry (on collected fractions)Structural identification of radiolabeled metabolites.Mass analysis and fragmentation pattern analysis.Provides detailed structural information; LC-MS/MS is a powerful tool for metabolite identification. murdoch.edu.auresearchgate.netmdpi.com

Future Directions and Methodological Advancements in Aldosterone 1,2 3h Research

Development of Enhanced Radiotracer Methodologies for High-Resolution Studies

Advancements in radiotracer methodologies are paramount for achieving greater spatial and temporal resolution in studies employing Aldosterone-1,2-³H. Quantitative autoradiography, a technique that utilizes radiolabeled ligands such as [³H]-aldosterone to quantify and localize binding sites, has historically been a valuable tool. researchgate.netnih.govtandfonline.comnih.gov Future directions in this area are focused on improving the sensitivity and resolution of these techniques to provide more detailed insights into aldosterone (B195564) binding at the cellular and subcellular levels.

Current applications of autoradiography for examining microdistribution face limitations, including insufficient cellular resolution at standard specific activities and prolonged exposure times, particularly with tritiated samples, which can extend from days to months. researchgate.net To attain higher spatial resolution, typically 0.1-1 micrometer, low-energy radioisotopes like ³H are necessary. researchgate.net Future research will likely explore the development of more sensitive detection technologies or the integration of autoradiography with other high-resolution imaging modalities to precisely map Aldosterone-1,2-³H binding sites. For instance, the combination of dry-mount autoradiography with immunocytochemistry, a method applied to study estrogen uptake in specific pituitary cells, could be adapted for detailed aldosterone research. researchgate.net

Quantitative analysis of autoradiographs, traditionally involving the manual or semi-automated counting of silver grains over cellular structures, is a standard practice. researchgate.netnih.govtandfonline.com Future progress is expected in the realm of automated image analysis and sophisticated computational modeling to enhance the accuracy and efficiency of quantifying Aldosterone-1,2-³H binding across various tissues and cell types. Studies utilizing quantitative autoradiography with [³H]-aldosterone have already demonstrated the non-uniform distribution of binding sites in tissues like the cochlear lateral wall, with notable concentrations in the stria vascularis and epithelial cells of the spiral prominence. tandfonline.comnih.gov Improved methodologies are anticipated to further refine the understanding of this differential distribution, offering deeper insights into tissue-specific aldosterone actions.

Integration with Multi-Omics Approaches in Pre-clinical Research

The integration of Aldosterone-1,2-³H radiotracer studies with multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for a more holistic understanding of aldosterone signaling and its implications in health and disease. frontiersin.orgahajournals.orgpnas.org Multi-omics technologies enable the simultaneous analysis of a wide array of biological molecules, facilitating the systematic identification of key players and pathways involved in disease processes. frontiersin.org

In pre-clinical research, combining Aldosterone-1,2-³H binding data with transcriptomic or proteomic profiles from the same biological specimens could reveal how aldosterone binding to the MR influences gene and protein expression. For example, research has identified Protein Phosphatase 1 alpha (PP1α) as a novel cytoplasmic binding partner of the MR that enhances receptor activity by preventing its ubiquitination and subsequent degradation. nih.gov Another study highlighted the role of USP2-45 in regulating MR stability through ubiquitylation. karger.com Integrating radioligand binding data with proteomics could aid in the discovery of other such interacting proteins and in understanding their impact on MR function and responsiveness to aldosterone.

Spatial multiomics approaches, which analyze different omics layers while preserving their spatial relationships within tissues, are particularly relevant for studying heterogeneous responses to aldosterone. ahajournals.orgpnas.orgnih.gov Applying techniques like spatial transcriptomics and metabolomics in conjunction with Aldosterone-1,2-³H autoradiography on tissue sections could provide spatially resolved insights into the correlation between aldosterone binding and local molecular alterations. This approach could be invaluable for understanding conditions like aldosterone-producing adenomas, which exhibit heterogeneity in gene expression and metabolism within the tumor. ahajournals.orgpnas.org

Despite the power of integrated multi-omics analysis, studies that simultaneously acquire and analyze various omics data from the identical set of samples are still relatively uncommon. frontiersin.org Future research should prioritize the development of robust protocols for integrating Aldosterone-1,2-³H radiotracer data with diverse omics datasets obtained from the same pre-clinical models or tissue samples to construct a more complete picture of aldosterone's effects.

Exploration of Novel Binding Partners and Undiscovered Biological Targets

While the mineralocorticoid receptor (MR) is recognized as the primary mediator of aldosterone's genomic effects, evidence suggests that aldosterone can also exert rapid, non-genomic effects and interact with proteins other than the MR. oup.comahajournals.orgnih.gov Aldosterone-1,2-³H can serve as a valuable tool for the exploration and identification of novel binding partners and previously undiscovered biological targets beyond the classical MR.

Radioligand binding assays are considered a gold standard in receptor research and can provide precise quantitative data on ligand-receptor interactions, including binding affinity (Kd) and the maximum number of binding sites (Bmax). europeanpharmaceuticalreview.comnih.govslideshare.net By utilizing Aldosterone-1,2-³H in binding assays with various cellular or tissue preparations, researchers can potentially identify novel binding sites that exhibit distinct affinities or kinetic profiles compared to the MR. nih.gov Techniques such as photoaffinity labeling, which involves a photoreactive probe linked to a ligand and a detectable label (like tritium), could be adapted for use with Aldosterone-1,2-³H to covalently label proteins in close proximity to the binding site upon photoactivation, thereby facilitating their identification. mdpi.com

Studies have already begun to uncover novel proteins that interact with aldosterone signaling components, such as Protein Phosphatase 1 alpha (PP1α) and USP2-45, which influence MR activity and stability. nih.govkarger.com Aldosterone has also been implicated in the activation of signaling pathways involving protein kinase D (PKD) and phosphoinositide 3-kinase (PI3K)-p110δ in cardiac cells, suggesting interactions with elements of these pathways. ahajournals.org Further research employing Aldosterone-1,2-³H in conjunction with techniques like co-immunoprecipitation or pull-down assays followed by mass spectrometry could help isolate and identify novel proteins that interact directly or indirectly with aldosterone or the aldosterone-MR complex.

The concept of "orphan receptors"—receptors whose endogenous ligands are unknown or yet to be discovered—underscores the potential for identifying new targets for aldosterone. core.ac.uk Although the MR is well-characterized, the full spectrum of aldosterone's interactions, particularly its non-genomic targets and potential cross-talk with other steroid receptors or signaling molecules, remains an active area of investigation. core.ac.uknih.govfrontiersin.org Aldosterone-1,2-³H, with its high specific activity and ease of detection, is well-suited for probing these potentially low-abundance or transient interactions. mdpi.com

Considerations for High-Throughput Screening in Early Drug Discovery Research Utilizing Radiolabeled Ligands

High-throughput screening (HTS) is a fundamental process in early drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets. europeanpharmaceuticalreview.comlabinsights.nlbmglabtech.comnih.gov While non-radioactive methods, such as fluorescence-based assays and label-free techniques, have become increasingly popular, radioligand binding assays, including those utilizing tritiated compounds like Aldosterone-1,2-³H, retain significant value in HTS, particularly for targets that are difficult to label otherwise or where high sensitivity is required. europeanpharmaceuticalreview.comsygnaturediscovery.comoncodesign-services.com

Radioligand binding assays, including those using Aldosterone-1,2-³H, can be adapted for HTS formats, often employing microplates with high well densities (e.g., 96, 384, 1536 wells) and automated liquid handling systems. europeanpharmaceuticalreview.comlabinsights.nlbmglabtech.comnih.govpharmaron.com Homogeneous assay formats, which eliminate the need for separation steps, can substantially increase throughput, allowing for the processing of tens of thousands of data points per day. europeanpharmaceuticalreview.com Although traditional filtration-based assays are more labor-intensive, advances in automation have improved their throughput as well. europeanpharmaceuticalreview.com

Aldosterone-1,2-³H can be employed in competitive binding assays within HTS to identify compounds that compete with aldosterone for binding to the MR or other identified binding sites. sygnaturediscovery.combmglabtech.comumich.edu This facilitates the rapid assessment of the binding affinity of a large number of potential drug candidates. sygnaturediscovery.combmglabtech.com HTS using radiolabeled ligands can provide valuable data on binding interactions and aid in the identification of initial "hit" compounds for subsequent optimization. slideshare.netbmglabtech.comnih.gov

It is important to note, however, that while radioligand binding HTS is effective for identifying compounds that bind to a target, it does not directly assess their functional activity. labinsights.nl Therefore, compounds identified as hits through Aldosterone-1,2-³H binding HTS would necessitate further evaluation in functional assays to determine whether they act as agonists or antagonists of aldosterone signaling.

Q & A

Q. How should researchers handle and store Aldosterone-1,2-3H to ensure stability and safety in laboratory settings?

this compound must be stored at -20°C in airtight, radiation-shielded containers to prevent degradation and minimize radiation exposure. Ethanol or aqueous solutions (depending on solubility) are recommended for dilution, with strict adherence to institutional radioactive material protocols. Skin and eye contact should be avoided, and spills must be managed using absorbent materials and proper shielding .

Q. What methodological considerations are critical for quantifying this compound in serum or tissue samples?

Use HPLC-MS/MS for high specificity, as it minimizes cross-reactivity with structurally similar steroids (e.g., cortisol). Prior extraction via solid-phase or liquid-liquid methods is essential to isolate aldosterone from binding proteins. Validate assays with internal standards (e.g., deuterated aldosterone) to correct for matrix effects .

Q. How can researchers validate the specificity of this compound in receptor-binding assays?

Perform competitive binding assays with excess unlabeled aldosterone to confirm displacement of the radiolabeled compound. Include controls for non-specific binding (e.g., using MR/GR knockout models) and validate with orthogonal techniques like immunofluorescence or siRNA-mediated receptor knockdown .

Advanced Research Questions

Q. What strategies resolve discrepancies between radioimmunoassay (RIA) and mass spectrometry (MS) data in aldosterone quantification?

RIA may overestimate aldosterone due to antibody cross-reactivity with metabolites (e.g., 18-oxocortisol). Cross-validate results using immunoaffinity purification coupled with MS to isolate the target analyte. Adjust for matrix effects by spiking samples with known concentrations of this compound and comparing recovery rates .

Q. How can dynamic testing protocols (e.g., saline suppression tests) be optimized using this compound?

Administer the tracer intravenously and collect timed blood samples to model aldosterone secretion kinetics. Use compartmental modeling to distinguish adrenal secretion rates from peripheral metabolism. Correct for hemodilution effects by co-measuring hematocrit or albumin .

Q. What experimental designs address the low signal-to-noise ratio in this compound uptake studies in polarized cells (e.g., renal epithelia)?

Pre-incubate cells with MR antagonists (e.g., spironolactone) to block specific uptake. Use transepithelial electrical resistance (TEER) measurements to confirm monolayer integrity. Quantify intracellular tracer levels via scintillation counting after cell lysis, normalized to protein content (e.g., Folin phenol method) .

Q. How should researchers integrate this compound data with transcriptomic or proteomic datasets in mechanistic studies?

Pair radioligand binding assays with RNA-seq or Western blotting to correlate receptor occupancy with downstream signaling (e.g., SGK1 expression). Use bioinformatics tools to map dose-response relationships and identify non-genomic pathways. Include raw data and processing scripts in supplementary materials for reproducibility .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., between in vivo and in vitro models), verify tracer purity via radiochemical HPLC and confirm receptor expression levels in experimental systems .
  • Ethical and Safety Compliance : Document radiation safety protocols (e.g., dosimetry reports) and obtain ethics approvals for human/animal studies, as per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.